molecular formula C12H6Br2O B1605596 2,7-Dibromodibenzofuran CAS No. 65489-80-7

2,7-Dibromodibenzofuran

Cat. No.: B1605596
CAS No.: 65489-80-7
M. Wt: 325.98 g/mol
InChI Key: VRGIPEHRKNLRIY-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Halogenated Dibenzofurans

Halogenated dibenzofurans are systematically classified based on the number and position of halogen atoms attached to the dibenzofuran (B1670420) backbone. The carbon atoms are numbered to allow for precise identification of each specific compound, or congener. semanticscholar.org

There are 135 possible congeners of polybrominated dibenzofurans (PBDFs), distinguished by the number of bromine atoms (from one to eight) and their specific locations on the dibenzofuran rings. pops.intepa.gov Similarly, there are 135 polychlorinated dibenzofuran (PCDF) congeners. epa.govwikipedia.org When both bromine and chlorine atoms are present, the number of possible mixed polybrominated/chlorinated dibenzofuran (PBCDF) congeners increases to 3050. pops.intepa.gov

The term "isomer" refers to compounds that have the same number and type of halogen atoms but differ in their substitution positions. epa.gov For example, 2,7-dibromodibenzofuran and 2,8-dibromodibenzofuran (B157981) are isomers, both possessing two bromine atoms but at different locations on the molecular structure. ontosight.ainih.gov The nomenclature follows IUPAC standards, where the positions of the bromine atoms are indicated by numbers preceding the parent name. nih.gov

Table 1: Classification of Halogenated Dibenzofurans

Class Abbreviation Description Number of Congeners
Polybrominated Dibenzofurans PBDFs Dibenzofuran structure with 1 to 8 bromine substituents. 135
Polychlorinated Dibenzofurans PCDFs Dibenzofuran structure with 1 to 8 chlorine substituents. 135

Broader Significance of Brominated Dibenzofurans in Chemical and Environmental Research

Brominated dibenzofurans (PBDFs) are recognized as persistent organic pollutants (POPs) due to their resistance to degradation and their potential to accumulate in the environment. wikipedia.orgresearchgate.net They are not intentionally produced, other than in small quantities for research, but are formed as unintentional byproducts during industrial thermal processes and combustion, such as in municipal waste incineration. pops.inttandfonline.com The presence of brominated flame retardants in various consumer products can lead to the formation of PBDFs during burning. semanticscholar.orgresearchgate.net

The environmental and toxicological profiles of PBDFs are often compared to their chlorinated analogs, the PCDFs, which are known for their high toxicity. tandfonline.com Research indicates that PBDFs can exhibit similar toxic mechanisms, binding to the aryl hydrocarbon (Ah) receptor, which is a key step in mediating the toxic effects of these types of compounds. semanticscholar.orgtandfonline.com Consequently, PBDFs are a subject of ongoing environmental monitoring and toxicological studies to understand their fate, transport, and impact on ecosystems and human health. acs.orgnih.govresearchgate.net Studies have shown that the persistence and bioaccumulation potential of these compounds warrant their inclusion in health risk assessments. nih.govresearchgate.net

Research Trajectories Specific to the this compound Isomer

The this compound isomer is a specific focus of research primarily within the fields of synthetic organic chemistry and materials science. Unlike the broader environmental interest in the entire class of PBDFs, research on the 2,7-isomer is often directed toward its utility as a building block or intermediate for creating more complex molecules.

One significant area of application is in the synthesis of novel polymers for organic electronics. The dibenzofuran moiety imparts desirable properties such as rigidity and thermal stability, and the bromine atoms at the 2 and 7 positions provide reactive sites for further chemical modifications, such as cross-coupling reactions. vulcanchem.com For instance, this compound can be used in Suzuki coupling reactions to create poly(2,7-dibenzofuran) derivatives, which are investigated for their electronic and optoelectronic properties. acs.org These polymers are candidates for use in organic light-emitting diodes (OLEDs) and solar cells. acs.orgmdpi.com

The synthesis of this compound itself is a subject of chemical research, with methods being developed to achieve high regioselectivity, ensuring the bromine atoms are specifically placed at the 2 and 7 positions. This controlled synthesis is crucial for its subsequent use in creating well-defined polymers and other advanced materials. electrochemsci.org Electrochemical studies of polymers and derivatives containing the 2,7-dibenzofuran unit are also conducted to characterize their properties, such as oxidation potentials and energy levels (HOMO/LUMO), which are critical for their performance in electronic devices. lu.lvbeilstein-journals.org

Table 2: Properties and Research Interest of this compound

Property Description
Molecular Formula C₁₂H₆Br₂O
Primary Research Area Synthetic Chemistry, Materials Science
Key Application Intermediate for the synthesis of conjugated polymers.
Function in Synthesis Bromine atoms at positions 2 and 7 act as reactive sites for coupling reactions (e.g., Suzuki coupling).
Resulting Materials Poly(2,7-dibenzofuran)s and other derivatives for organic electronics (e.g., OLEDs, solar cells).

| Electrochemical Properties | The electrochemical behavior of its derivatives is studied to determine their suitability for electronic applications. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGIPEHRKNLRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215800
Record name Dibenzofuran, 2,7-dibromo-
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Molecular Weight

325.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65489-80-7
Record name Dibenzofuran, 2,7-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065489807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for 2,7 Dibromodibenzofuran

Regioselective Bromination of Dibenzofuran (B1670420) Core Structures

The introduction of bromine atoms at specific positions on the dibenzofuran core is a pivotal step in the synthesis of 2,7-dibromodibenzofuran. The regioselectivity of this process is governed by the reaction conditions and the choice of brominating agents.

Electrophilic Aromatic Substitution Approaches and Direct Bromination

Direct bromination of dibenzofuran through electrophilic aromatic substitution is a primary method for synthesizing brominated derivatives. capes.gov.brvulcanchem.com The reaction typically involves treating dibenzofuran with elemental bromine. capes.gov.br The positions of bromination are influenced by the electron-donating effect of the oxygen atom in the furan (B31954) ring, which activates the ortho and para positions. However, controlling the reaction to selectively yield the 2,7-disubstituted product over other isomers, such as the 2,8-dibromo derivative, requires careful management of reaction conditions. chemicalbook.com For instance, the direct bromination of dibenzofuran can lead to a mixture of mono- through octabromodibenzofurans depending on the stoichiometry of the reactants and reaction time. capes.gov.br One reported method for synthesizing a related isomer, 2,3-dibromodibenzofuran, achieved a high yield by reacting dibenzofuran with a 1:2 molar ratio of bromine in dichloromethane (B109758) at low temperatures (-10°C to 0°C) for two hours. vulcanchem.com

ReagentConditionsProduct(s)Reference
BromineAcetic Acid, 120°C, 6h2,8-Dibromodibenzofuran (B157981) chemicalbook.com
BromineDichloromethane, -10°C to 0°C, 2h2,3-Dibromo-dibenzofuran vulcanchem.com
BromineStandard electrophilic conditionsMono- to octa-bromodibenzofuran capes.gov.br

N-Bromosuccinimide (NBS)-Mediated Bromination and Mechanistic Considerations

N-Bromosuccinimide (NBS) serves as a versatile and often milder alternative to elemental bromine for the bromination of aromatic compounds, including dibenzofuran derivatives. researchgate.netwikipedia.org The reaction mechanism can proceed via either a radical pathway, typically initiated by light or a radical initiator for allylic and benzylic brominations, or through an electrophilic pathway for aromatic substitution. researchgate.netwikipedia.org For the bromination of the aromatic rings of dibenzofuran, an electrophilic mechanism is dominant. researchgate.net The electrophilicity of NBS can be enhanced by using it in conjunction with a protic acid or a Lewis acid. acs.org Some methods utilize visible-light photoredox catalysis with an organic dye like erythrosine B to activate NBS, increasing its electrophilic nature and leading to faster and more efficient bromination under mild conditions. acs.org The regioselectivity of NBS bromination on substituted dibenzofurans is influenced by the electronic properties of the existing substituents. researchgate.net

Brominating AgentCatalyst/ConditionSubstrateKey FindingReference
NBSNot specifiedDibenzofuran derivativesSelective bromination on aromatic rings or benzylic groups. researchgate.net
NBSErythrosine B, Visible LightArenes and HeteroarenesAmplifies electrophilicity of NBS for mild bromination. acs.org
NBSSulfonic-acid-functionalized silicaAromatics and HeteroaromaticsHeterogeneous recyclable catalyst for regioselective bromination. researchgate.net

Catalytic Strategies for Directed Bromination and Yield Optimization

To improve the regioselectivity and yield of the desired this compound, various catalytic strategies have been explored. Lewis acid catalysts such as iron(III) bromide are commonly employed in electrophilic aromatic substitution to polarize the bromine molecule, making it a more potent electrophile. The use of catalysts can also help to control the extent of bromination, preventing the formation of over-brominated products. In some syntheses, the directing effect of a sulfone group can be utilized to achieve high regioselectivity for the 3,7-positions in dibenzofuran sulfone derivatives. Research has also investigated the catalytic effects of metal species in the formation of polybrominated dibenzofurans from bromophenol precursors, highlighting the role of catalysts in directing the substitution pattern. researchgate.net

Palladium-Catalyzed Coupling Reactions in Dibenzofuran Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the dibenzofuran skeleton and for the functionalization of pre-existing dibenzofuran cores. rsc.org One approach involves the intramolecular cyclization of diaryl ethers. For example, diphenyl ethers can undergo dehydrogenative coupling in the presence of a palladium acetate (B1210297) catalyst to form dibenzofurans. rsc.org Another strategy is the palladium-catalyzed intramolecular C-H arylation of O-arylated phenols. nih.gov Furthermore, dibenzofurans can be synthesized from aryl halides and ortho-bromophenols in a one-pot reaction involving a consecutive nucleophilic aromatic substitution (SNAr) and an intramolecular palladium-catalyzed aryl-aryl coupling. nih.gov These methods provide efficient routes to a variety of substituted dibenzofurans, which can then be subjected to bromination or which may already incorporate bromine atoms from the starting materials. nih.govnih.gov

Reaction TypeCatalystStarting MaterialsProductReference
Dehydrogenative Ring ClosurePalladium AcetateDiphenyl EthersDibenzofurans rsc.org
Intramolecular CyclizationPd Catalysto-Iodophenols and Silylaryl TriflatesDibenzofurans nih.gov
Consecutive SNAr and Aryl-Aryl CouplingPalladium CatalystAryl Halides and o-BromophenolsDibenzofurans nih.gov
Domino C-C Bond Formation/CycloisomerizationPd(0) and Iron(III)Propargyl ethers of 2-halo phenol (B47542) derivativesFused Dibenzofuran Derivatives acs.org

Cyclization Techniques for Constructing the Dibenzofuran Ring System

The formation of the central furan ring is the key step in constructing the dibenzofuran scaffold. A common method is the cyclization of diaryl ether derivatives. thieme-connect.de This can be achieved through palladium-catalyzed dehydrogenative coupling as mentioned previously. rsc.org Other methods include the cyclization of 2,2'-dihydroxybiphenyls or their ethers, often under acidic conditions. thieme-connect.de A copper-catalyzed cyclization of cyclic diaryliodonium salts in water has also been developed as an efficient route to dibenzofuran derivatives. acs.org Additionally, photoinduced intramolecular cyclization of o-arylphenols represents a metal-free approach to the dibenzofuran framework. conicet.gov.ar These cyclization strategies are fundamental to building the core structure before or after the introduction of bromine substituents.

Derivatization Pathways from Related Brominated Dibenzofuran Intermediates

The synthesis of this compound can also be approached through the derivatization of other brominated dibenzofuran intermediates. For example, the bromine atoms on a polybrominated dibenzofuran can be selectively removed or replaced. More commonly, a specific isomer is synthesized and then used as a building block for more complex structures. For instance, 2,8-dibromodibenzofuran is synthesized and subsequently used in palladium-catalyzed coupling reactions to create larger molecules. chemicalbook.com The bromine atoms on the dibenzofuran ring act as versatile handles for further functionalization through reactions like Suzuki-Miyaura coupling, allowing for the synthesis of π-extended polymers and other materials. vulcanchem.comgoogle.com The synthesis of a specific isomer like this compound is often driven by its utility as a precursor for materials with specific electronic or optical properties. google.comontosight.ai

Unintentional Formation Mechanisms and Pathways of Dibromodibenzofurans

Thermal Degradation and Pyrolysis Processes

High-temperature conditions, both with and without the presence of oxygen, can induce the transformation of certain brominated compounds into dibromodibenzofurans.

Polybrominated dibenzofurans (PBDFs) are known to form during the combustion or thermal degradation of materials containing brominated flame retardants (BFRs). pops.intbcp-instruments.com BFRs are added to a wide range of consumer and industrial products, including plastics and electronics, to reduce their flammability. cetjournal.it However, under thermal stress, such as during waste incineration or in accidental fires, these BFRs can break down and form more toxic byproducts. researchgate.netpops.int

For example, studies on the thermal decomposition of high-impact polystyrene (HIPS) containing decabromodiphenyl ether (Br10-DPE) have shown that the BFR decomposes through an intermolecular ring closure pathway, which directly produces brominated dibenzofurans. researchgate.net Similarly, the pyrolysis of other BFRs like polybrominated biphenyls (PBBs) and tetrabromobisphenol A (TBBPA) can also generate PBDFs. nih.govaaqr.org The formation of PBDFs has been confirmed during the production and recycling of plastics containing BFRs when subjected to thermal stress. ipen.orgaaqr.org

Bromophenols are key intermediates in the formation of PBDFs during thermal events. ua.esresearchgate.net The pyrolysis of 2-bromophenol, a model compound for BFR degradation, has been studied to understand these pathways. nih.govacs.org The process is initiated by the formation of a 2-bromophenoxyl radical. nih.govacs.org The subsequent dimerization of these bromophenoxy radicals can occur through C-C coupling, which leads to the formation of PBDF precursors. pops.int

The thermal degradation of tetrabromobisphenol A (TBBPA), one of the most widely used BFRs, is a significant source of bromophenol precursors. ua.esresearchgate.net Pyrolysis and combustion of TBBPA yield high levels of 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol, which can then serve as building blocks for the formation of various PBDF congeners. cetjournal.itua.es

The specific isomers of dibromodibenzofuran that are formed, and their relative amounts, are highly dependent on the reaction conditions. aaqr.org Key factors include temperature, the presence of oxygen (pyrolysis vs. combustion), and the presence of other substances like metals or water. aaqr.orgresearchgate.net

Research on the thermal treatment of TBBPA has shown that both temperature and atmosphere significantly affect the resulting PBDF profile. pops.int In one study, pyrolysis (in a nitrogen atmosphere) at 850°C primarily produced the 2,4,6,8-tetrabromodibenzofuran (TeBDF) isomer, whereas combustion (in air) at the same temperature resulted in 1,2,3,7,8-pentabromodibenzofuran (B18238) (PeBDF) as the most abundant isomer. pops.intresearchgate.net Furthermore, the total yield of PBDFs was found to be almost 50 times higher under combustion conditions compared to pyrolysis. ua.es The presence of oxygen generally increases the yield of PBDFs and HBr. researchgate.net Efficient incineration at temperatures between 850°C and 1200°C with sufficient reaction time can minimize pollutant emissions. aaqr.org

Table 1. Effect of Thermal Conditions on Dominant PBDF Isomer Formation from TBBPA This table illustrates how different atmospheres (pyrolysis vs. combustion) during the thermal degradation of TBBPA lead to the formation of different dominant PBDF isomers. Data is synthesized from studies by Ortuño et al. pops.intresearchgate.net

ConditionAtmosphereMost Abundant Isomer
PyrolysisNitrogen (Inert)2,4,6,8-TeBDF
CombustionAir (Oxygen)1,2,3,7,8-PeBDF

Formation during Waste Management and Recycling Processes of Brominated Materials

The management of end-of-life products containing brominated flame retardants (BFRs), particularly through thermal waste treatment and materials recycling, represents a significant pathway for the unintentional formation of polybrominated dibenzofurans (PBDFs), including the congener 2,7-dibromodibenzofuran. pops.intdiva-portal.org These formation processes are complex and influenced by a variety of factors such as the type of BFR, temperature, and the presence of other substances.

Thermal processes are a major contributor to the generation of PBDFs. nih.gov Laboratory studies have consistently demonstrated that heating common BFRs like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA) to temperatures ranging from 400 to 800 °C results in the production of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. greenpeace.to This is particularly relevant for Waste Electrical and Electronic Equipment (WEEE), where plastic components such as computer casings and printed circuit boards are often treated with these flame retardants. greenpeace.totandfonline.com During combustion, the very action of BFRs inhibiting complete combustion can paradoxically lead to the creation of products of incomplete combustion, such as PBDFs. greenpeace.to The presence of both bromine and chlorine in the waste feed, which is common in municipal solid waste, can lead to the formation of complex mixtures of mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans. nih.govpops.int

The formation of PBDFs is not limited to high-temperature incineration. Recycling operations for plastics containing BFRs can also generate these unintended byproducts. pops.int Research has shown that processes such as extrusion and molding, which subject the BFR-laden plastics to heat, can trigger the formation of PBDFs even at relatively low temperatures of 200 to 250 °C. pops.intpops.int

Two primary mechanisms are responsible for the formation of PBDFs in these scenarios: the precursor pathway and de novo synthesis. aaqr.orgresearchgate.net The precursor pathway is considered the dominant route, where the BFRs themselves or their initial thermal degradation products act as direct precursors. aaqr.orgnih.gov For example, BFRs can thermally degrade to form bromophenols and bromobenzenes, which subsequently react to form the dibenzofuran (B1670420) structure. aaqr.org De novo synthesis involves the formation of PBDFs from the elemental constituents of bromine, oxygen, and a carbon source on a catalytic surface, such as fly ash in an incinerator. researchgate.netcore.ac.uk

The specific conditions of the waste management process heavily influence the rate and type of PBDFs formed. Key factors include the composition of the raw materials, temperature, oxygen content, and the presence of metals or metal oxides that can act as catalysts. tandfonline.comaaqr.org Studies on the pyrolysis and combustion of TBBPA have found that the prevalence of different PBDD/F congeners changes depending on the temperature and atmosphere (air vs. nitrogen). pops.int While PBDFs are consistently detected, the exact congener profile, including the proportion of this compound, is highly dependent on these specific reaction conditions. pops.int In general, the thermal treatment of BFRs tends to produce significantly higher concentrations of PBDFs compared to PBDDs. pops.intresearchgate.net

The following tables summarize key research findings on the conditions leading to PBDF formation and the concentrations detected in waste-related materials.

Table 1: Conditions for Unintentional PBDF Formation from Brominated Materials This is an interactive table. You can sort and filter the data by clicking on the headers.

Process Precursor Material/Source Key Precursor Compounds Temperature Range (°C) References
Incineration / Combustion Plastics from WEEE, Municipal Solid Waste PBDEs, TBBPA 400 - 800 greenpeace.to, pops.int
Incineration / Combustion Waste Printed Circuit Boards (WPCBs) TBBPA, PBDEs 850 - 1200 (for reduced emissions) aaqr.org, tandfonline.com
Polymer Production Polymers with BFRs (e.g., ABS, PBT) PBDEs, TBBPA 150 - 300 aaqr.org, aaqr.org
Plastics Recycling WEEE Plastics PBDEs 200 - 250 pops.int, pops.int, pops.int

Table 2: Measured Concentrations of PBDFs in Waste Management Contexts This is an interactive table. You can sort and filter the data by clicking on the headers.

Sample Matrix Source Analyte Concentration Units References
WEEE Plastic Fractions South African & Swiss Waste Streams Total PBDFs ~1 x 10³ µg/kg nih.gov
Electronic Shredder Residue E-waste Recycling Facility Total PBDD/Fs 392 - 18,500 pg/g (dry wt) researchgate.net
Workshop-Floor Dust E-waste Recycling Facility Total PBDD/Fs 89,600 pg/g (dry wt) researchgate.net

Chemical Reactivity and Directed Transformation Studies of 2,7 Dibromodibenzofuran

Electrophilic and Nucleophilic Substitution Reactions on the Dibenzofuran (B1670420) Scaffold

The dibenzofuran ring system, a π-rich heterocycle, generally exhibits a reactivity towards electrophiles that is significantly greater than that of benzene. chemicalbook.com Electrophilic substitution reactions on the furan (B31954) ring proceed through an addition-elimination mechanism. chemicalbook.com The position of electrophilic attack is influenced by the stability of the resulting carbocation intermediate. For the furan ring, attack at the C2 position leads to a more stable cation with three resonance structures, compared to the two resonance structures available after attack at the C3 position. chemicalbook.com Consequently, electrophilic substitution preferentially occurs at the C2 and C5 positions. chemicalbook.com In the case of 2,7-dibromodibenzofuran, the bromine atoms are expected to be deactivating and ortho-, para-directing. However, the inherent reactivity of the dibenzofuran nucleus still allows for electrophilic substitution, with the positions of attack being influenced by both the bromine substituents and the fused benzene rings.

Nucleophilic substitution reactions on aryl halides, such as this compound, typically require activation, as the carbon-halogen bond is strong and the aromatic ring is electron-rich. ksu.edu.sa The reaction can proceed through different mechanisms, such as the SNAr (nucleophilic aromatic substitution) mechanism, which is favored by the presence of electron-withdrawing groups, or through the formation of an aryne intermediate. stackexchange.com In the absence of strong activating groups, harsh reaction conditions are often necessary to facilitate nucleophilic substitution. mdpi.com For this compound, nucleophilic substitution would involve the displacement of one or both bromine atoms by a nucleophile. The reactivity of the C-Br bond can be influenced by the solvent, with polar aprotic solvents generally favoring SN2-type reactions. ksu.edu.sa

Halogen-Metal Exchange and Subsequent Derivatization Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly well-established for the preparation of organolithium reagents from organobromides. wikipedia.org The exchange is typically rapid and kinetically controlled, with the rate following the trend I > Br > Cl. wikipedia.orgharvard.edu For this compound, treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, can lead to the selective exchange of one or both bromine atoms to form the corresponding mono- or di-lithiated species. tcnj.edumdpi.com

The position of the equilibrium in a lithium-halogen exchange reaction is determined by the relative stability of the carbanion intermediates. harvard.edu The resulting organolithium intermediates are powerful nucleophiles and can be reacted with a wide range of electrophiles to introduce new functional groups onto the dibenzofuran core. tcnj.edu This two-step sequence of halogen-metal exchange followed by quenching with an electrophile provides a versatile method for the synthesis of a diverse array of 2,7-disubstituted dibenzofuran derivatives. The choice of the organolithium reagent and the reaction conditions, such as temperature and solvent, can influence the selectivity and efficiency of the exchange process. tcnj.eduprinceton.edu

Table 1: Examples of Halogen-Metal Exchange and Derivatization

Starting MaterialReagentElectrophileProductReference
1-bromo-2-iodobenzenen-BuLi5,6-dibromoisobenzofuran2,3-dibromo-9,10-dihydro-9,10-epoxyanthracene mdpi.com
4,4′-Dibromobiphenyln-Bu3MgLiVarious ElectrophilesFunctionalized Biaryls researchgate.net
Bromoheterocyclics with acidic protonsi-PrMgCl, n-BuLiDMFFormylated Heterocyclics nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have found widespread application in organic synthesis. researchgate.nettaylorfrancis.com These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a palladium catalyst. mdpi.com this compound, with its two reactive C-Br bonds, is an excellent substrate for such transformations, allowing for the introduction of a variety of substituents at the 2 and 7 positions.

Carbon-Carbon Bond Formation:

Several palladium-catalyzed cross-coupling reactions are well-suited for forming new carbon-carbon bonds with this compound. These include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. taylorfrancis.com It is known for its mild reaction conditions and tolerance of a wide range of functional groups. illinois.edu

Heck Reaction: This reaction involves the coupling of an alkene with an aryl or vinyl halide. alevelchemistry.co.uk

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. mdpi.com

These reactions provide efficient routes to biaryls, stilbenes, alkynes, and other important structural motifs. rsc.orgnih.gov

Carbon-Heteroatom Bond Formation:

Palladium-catalyzed cross-coupling reactions can also be employed to form bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. researcher.lifenih.gov This allows for the synthesis of anilines, phenols, ethers, and thioethers derived from this compound. The choice of ligand for the palladium catalyst is often crucial for achieving high efficiency and selectivity in these transformations. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnersCatalyst SystemProduct TypeReference
Suzuki-MiyauraAryl Halide + Boronic AcidPd catalyst, BaseBiaryl taylorfrancis.comillinois.edu
HeckAryl Halide + AlkenePd catalyst, BaseSubstituted Alkene alevelchemistry.co.uk
SonogashiraAryl Halide + Terminal AlkynePd/Cu catalyst, BaseAryl Alkyne researchgate.netmdpi.com
C-N CouplingAryl Halide + AminePd catalyst, BaseAryl Amine researcher.lifenih.gov
C-O CouplingAryl Halide + Alcohol/Phenol (B47542)Pd or Cu catalyst, BaseAryl Ether mdpi.comnih.gov

Reduction and Debromination Reaction Pathways

The bromine atoms of this compound can be removed through reduction or debromination reactions. These transformations are useful for the synthesis of the parent dibenzofuran or monosubstituted derivatives.

Catalytic Hydrogenation:

Catalytic hydrogenation using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas is a common method for the reduction of aryl halides. This process, known as hydrogenolysis, results in the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond. The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to control the extent of debromination.

Metal-Mediated Reduction:

Active metals, such as zinc, tin, or sodium, in the presence of a proton source like acetic acid or ethanol, can also effect the reduction of aryl halides. These reactions proceed through single electron transfer processes.

Hydride Reductants:

Complex metal hydrides, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are generally not effective for the reduction of aryl halides under standard conditions. However, their reactivity can be enhanced by the addition of transition metal catalysts.

The selective mono-debromination of this compound can be challenging but may be achieved by careful control of the reaction conditions or through a multi-step sequence involving, for example, a halogen-metal exchange followed by protonolysis.

Oxidative Transformations of the Dibenzofuran Ring System

The dibenzofuran ring system is relatively stable to oxidation. However, under forcing conditions or with potent oxidizing agents, the furan ring can undergo oxidative dearomatization. nih.gov The specific products of such reactions depend on the oxidant and the reaction conditions. For instance, oxidation of furan derivatives can lead to the formation of enediones or other ring-opened products. nih.gov

The presence of the bromine atoms in this compound may influence the outcome of oxidative reactions. While the electron-withdrawing nature of the halogens can make the ring less susceptible to oxidation, they can also direct the regioselectivity of the attack. It is also conceivable that under certain oxidative conditions, transformation of the bromine substituents themselves could occur, although this is generally less common for aryl bromides.

Advanced Analytical Methodologies for Dibromodibenzofuran Research

High-Resolution Chromatographic Separation Techniques

Chromatographic separation is a foundational step in the analysis of complex mixtures containing dibenzofuran (B1670420) congeners. The goal is to isolate individual isomers from a matrix that may contain hundreds of similar compounds, which is essential for accurate identification and quantification.

High-resolution gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. For halogenated dibenzofurans, the separation of different congeners (same chemical class, different number of halogen atoms) and isomers (same molecular formula, different arrangement of atoms) is a significant analytical challenge.

The choice of the stationary phase in the GC column is critical for achieving isomer-specific separation. Specialized stationary phases, such as smectic liquid-crystalline phases, have demonstrated unique selectivity for many 2,3,7,8-substituted congeners of polychlorinated dibenzodioxins and dibenzofurans. capes.gov.br Similarly, comprehensive two-dimensional gas chromatography (GCxGC) significantly enhances separation power by coupling two columns with different selectivity mechanisms. nih.govnih.gov This technique has been successfully applied to separate the 209 polychlorinated biphenyl (B1667301) (PCB) congeners and is equally applicable to brominated compounds like dibenzofurans. nih.gov For instance, combining a non-polar first-dimension column with a more polar second-dimension column can resolve congeners that would otherwise co-elute on a single column. nih.gov

Table 1: GC Column Combinations for Separation of Halogenated Aromatic Compounds

First Dimension Column (Non-polar/Mid-polar)Second Dimension Column (Polar)Application NoteReference
DB-1 (100% methylpolysiloxane)VF-23Provides complete separation of priority polychlorinated dibenzofuran congeners. nih.gov
DB-XLBLC-50Demonstrated as a powerful combination for analyzing complex mixtures like milk extracts. nih.gov
HT-8BPX-50Achieved the best separation for 209 PCB congeners, resolving 192 distinct compounds. nih.gov

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), serves as a vital alternative and complementary technique to GC. nih.gov LC is especially useful for analyzing less volatile or thermally labile compounds. It can be used to separate, identify, quantify, and purify components from a mixture. lcms.cz

In the context of dibenzofuran analysis, LC is often coupled with mass spectrometry (LC-MS). nih.gov This hyphenated technique combines the high separation capability of LC with the high sensitivity and specificity of MS. nih.gov UHPLC, when combined with tandem mass spectrometry, has been shown to be effective not only in identifying furan (B31954) derivatives but also in separating their isomeric forms. nih.gov This capability is directly relevant to the specific identification of 2,7-Dibromodibenzofuran among its other dibrominated isomers.

Table 2: Applications of Liquid Chromatography in Analytical Chemistry

LC TechniqueCoupled DetectorPrimary ApplicationReference
HPLCMS, MS/MS, UV, FluorescenceWidely used for quantitative analysis of a large number of compounds, including contaminants and natural products. nih.govnih.gov
UHPLCHRMS/MSProvides high-resolution separation of isomeric forms, crucial for specific compound identification. nih.gov
2D-LC (Nexera-e)MSEnhanced separation of complex samples in food, beverage, and agricultural analysis. lcms.cz

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is the definitive method for the detection and structural elucidation of organic molecules. In dibenzofuran research, various MS strategies are employed to ensure accurate identification and precise quantification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.gov This capability allows for the unambiguous identification of this compound by distinguishing its exact mass from other molecules that may have the same nominal mass. HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can deliver the mass accuracy required for confident compound identification in complex matrices. nih.gov The combination of HPLC with HRMS is a powerful tool for detecting and confirming the identity of compounds like benzofuran (B130515) analogs and their metabolites in biological samples such as urine. researchgate.net

Table 3: Comparison of High-Resolution Mass Spectrometry Analyzers

Analyzer TypeTypical Resolving PowerKey AdvantageReference
Time-of-Flight (TOF)10,000 - 40,000Fast acquisition speed, suitable for coupling with fast chromatography (GCxGC, UHPLC). nih.govnih.gov
Orbitrap60,000 - >100,000High resolution and high mass accuracy in a benchtop instrument. nih.gov
FT-ICR>100,000Highest available mass resolution and accuracy, excellent for complex mixture analysis. nih.gov

For accurate quantification, isotope dilution mass spectrometry (IDMS) is considered the gold standard. nih.govrsc.org This method involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., ¹³C₁₂-2,7-Dibromodibenzofuran) to the sample before processing. researchgate.net This internal standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, correcting for any sample loss or matrix effects. researchgate.net The ratio of the native analyte to the labeled standard is measured by the mass spectrometer, allowing for highly precise and accurate calculation of the analyte's concentration. nih.gov This methodology provides the highest possible analytical specificity for quantitative determinations. nih.govresearchgate.net

When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is highly reproducible and serves as a "fingerprint" for the molecule, allowing for structural confirmation. youtube.com Tandem mass spectrometry (MS/MS) is used to study these fragmentation pathways by selecting the molecular ion, inducing fragmentation, and then analyzing the resulting fragment ions. researchgate.net For halogenated compounds, characteristic fragmentation patterns include the loss of halogen atoms (e.g., loss of a bromine radical, •Br) and cleavage of the ether linkage (loss of CO). researchgate.net Analysis of these specific fragmentation pathways provides definitive evidence for the structure of the isomer, confirming the identity of this compound. researchgate.net

Table 4: Predicted Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
[C₁₂H₆Br₂O]⁺•[C₁₂H₆BrO]⁺•BrLoss of a bromine radical.
[C₁₂H₆Br₂O]⁺•[C₁₁H₆Br₂]⁺•COLoss of carbon monoxide from the furan ring.
[C₁₂H₆BrO]⁺[C₁₂H₆O]⁺••BrLoss of the second bromine radical from a fragment ion.
[C₁₂H₆BrO]⁺[C₁₁H₆Br]⁺COLoss of carbon monoxide from a fragment ion.

Emerging Ionization Techniques for Enhanced Analytical Sensitivity

Traditional analytical methods for halogenated aromatic hydrocarbons often rely on gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) using electron ionization (EI). While robust, EI can sometimes lead to extensive fragmentation, potentially reducing the abundance of the molecular ion and thus limiting sensitivity for trace-level detection. To address this, several emerging ionization techniques are being explored to enhance the analytical sensitivity for compounds like this compound.

One such technique is Atmospheric Pressure Chemical Ionization (APCI) , which is a softer ionization method compared to EI. APCI is particularly suitable for the analysis of semi-volatile and non-polar compounds and can be coupled with both gas and liquid chromatography. For halogenated compounds, APCI can promote the formation of molecular ions or minimal fragmentation, leading to improved sensitivity and selectivity.

Direct Analysis in Real Time (DART) coupled with high-resolution mass spectrometry (DART-HRMS) is another powerful tool for the rapid screening of brominated compounds in various matrices. DART allows for the direct analysis of samples with minimal preparation, making it a high-throughput screening technique. nsf.gov This method has been successfully applied to identify brominated flame retardants in consumer products and environmental samples. nsf.gov The soft ionization nature of DART typically results in prominent molecular ions, which is advantageous for the unambiguous identification of target compounds.

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly selective and sensitive technique that uses lasers to ionize target analytes. The selectivity of REMPI arises from the specific electronic transitions of the target molecule, which can significantly reduce background noise and matrix interferences. This technique has shown promise for the on-line, real-time monitoring of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in incinerator flue gases, and its application could be extended to brominated analogues.

The table below summarizes some emerging ionization techniques and their potential advantages for the analysis of this compound.

Ionization TechniqueAcronymPrinciplePotential Advantages for this compound Analysis
Atmospheric Pressure Chemical IonizationAPCIIonization occurs at atmospheric pressure through gas-phase ion-molecule reactions.Softer ionization leading to less fragmentation and enhanced molecular ion signal; suitable for a wide range of compounds.
Direct Analysis in Real TimeDARTOpen-air ionization by a stream of heated, excited gas.Rapid analysis with minimal sample preparation; soft ionization enhances molecular ion detection. nsf.gov
Resonance-Enhanced Multiphoton IonizationREMPISelective ionization using tunable lasers corresponding to the analyte's electronic transitions.High selectivity and sensitivity, reducing matrix interference.

Non-Target and Suspect Screening Approaches in Complex Matrices

The identification of a wide range of environmental contaminants, including previously unknown or unexpected compounds, is a significant challenge in environmental analysis. Non-target and suspect screening approaches, enabled by advances in high-resolution mass spectrometry (HRMS), are becoming increasingly important for the comprehensive characterization of complex environmental samples.

Non-target screening (NTS) aims to identify all detectable chemical features in a sample without any a priori assumptions. This is typically achieved using HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, which provide high mass accuracy and resolution. The resulting data is then processed using sophisticated software to detect peaks, propose elemental compositions, and search spectral libraries for potential matches. For brominated compounds like this compound, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key feature used for their identification in non-target screening workflows.

Suspect screening analysis (SSA) is a more focused approach where a predefined list of "suspect" compounds is used to screen the HRMS data. This list can be compiled based on literature reports, production volumes, or predicted environmental occurrence. The high mass accuracy of HRMS allows for the confident detection of these suspect compounds by extracting their exact masses from the full-scan data. This approach has been widely used to screen for various classes of environmental contaminants, including flame retardants and other halogenated compounds. frontiersin.org

The general workflow for non-target and suspect screening in complex matrices involves several key steps:

Sample Preparation: Extraction and clean-up procedures are optimized to isolate a broad range of compounds from the sample matrix (e.g., soil, sediment, biota).

Data Acquisition: Analysis is performed using LC- or GC-HRMS to acquire high-resolution full-scan mass spectra.

Data Processing: Specialized software is used for peak picking, feature detection, and alignment across multiple samples.

Compound Identification:

In suspect screening , the detected features are matched against a suspect list based on accurate mass and isotopic patterns.

In non-target screening , elemental compositions are proposed for unknown features, and spectral libraries are searched for tentative identifications.

Confirmation: The identity of tentatively identified compounds is confirmed using reference standards.

The following table outlines the key differences between non-target and suspect screening approaches.

FeatureNon-Target Screening (NTS)Suspect Screening Analysis (SSA)
Objective To identify all detectable compounds in a sample.To identify a predefined list of suspected compounds.
Compound List No a priori list.A predefined list of suspect compounds is used.
Data Analysis Requires extensive data processing, including feature detection, elemental formula generation, and library searching.Involves searching for the exact masses of suspect compounds in the acquired data.
Identification Confidence Often leads to tentative identifications that require confirmation with standards.Higher confidence in identification if a match is found.

Environmental Occurrence, Transport, and Fate Mechanisms of Dibromodibenzofurans

Atmospheric Transport and Distribution Modeling

The distribution of these compounds between the vapor phase and atmospheric particles is a key factor in their transport and deposition. osti.gov This partitioning is controlled by the chemical's vapor pressure and the ambient temperature. osti.gov As a lower-brominated dibenzofuran (B1670420), 2,7-Dibromodibenzofuran is expected to have a higher potential for long-range atmospheric transport than more heavily brominated furans. researchgate.net Models used to assess the long-range transport potential (LRTP) for similar compounds include TaPL3-2.10, ELPOS-1.1.1, and Globo-POP-1.1. researchgate.net

Partitioning Behavior in Aquatic Systems and Sediments

The behavior of this compound in aquatic environments is dictated by its physicochemical properties, particularly its low water solubility and high hydrophobicity, characteristics common to halogenated dibenzofurans. ias.ac.in These compounds tend to partition from the water column into organic matter present in sediments. This behavior is quantified by the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). epa.gov

A high Kow value indicates a strong tendency for a chemical to associate with lipids and organic matter rather than water. The Koc value provides a measure of its partitioning between water and the organic carbon fraction in soil or sediment. epa.gov While experimental data for this compound are scarce, values for the parent compound, dibenzofuran, and principles of halogenation suggest it would have a high Kow and Koc, leading to significant accumulation in sediments.

CompoundPropertyValueImplication for this compound
Dibenzofuran (parent compound)Water Solubility4.3 mg/L epa.govBromination decreases water solubility.
General Halogenated AromaticsLog KowIncreases with halogenationExpected to have a high Log Kow, indicating hydrophobicity.
General Halogenated AromaticsLog KocIncreases with Log KowExpected to have a high Log Koc, indicating strong sorption to sediment organic carbon.

Soil Sorption, Leaching, and Bioavailability Dynamics

In terrestrial environments, this compound is expected to exhibit strong sorption to soil particles, primarily driven by its hydrophobic nature. The extent of sorption is strongly correlated with the soil organic matter (SOM) content. nih.gov Chemicals with high Koc values, like those anticipated for this compound, bind tightly to the organic fraction of soil.

This strong sorption has two major consequences:

Reduced Leaching: The strong binding to soil particles immobilizes the compound, significantly reducing its potential to leach into groundwater. nih.gov

Limited Bioavailability: Sorption can limit the fraction of the chemical that is available for uptake by organisms. nih.gov The bioavailability of persistent organic pollutants in soil is often controlled by physicochemical processes like sorption and desorption. nih.gov Studies on the chlorinated analog, 2,3,7,8-TCDD, show that its oral bioavailability from soil can be highly variable but is generally reduced due to soil matrix effects. nih.gov The bioaccessible fraction of dioxins and furans in some soils has been measured in the range of 19% to 34%. nih.gov

ProcessControlling FactorExpected Behavior of this compound
SorptionSoil Organic Matter (SOM) Content nih.govHigh sorption, proportional to SOM.
LeachingSorption Strength (Koc)Low potential for leaching into groundwater.
BioavailabilitySorption/Desorption Dynamics nih.govReduced due to strong binding to soil particles.

Photolytic Degradation Processes in Natural Environments

Photolytic degradation, or photolysis, is a significant process for the breakdown of halogenated aromatic compounds in the environment. nih.gov The process involves the absorption of light energy, primarily in the UV spectrum, which can lead to the cleavage of chemical bonds. ias.ac.innih.gov For halogenated dibenzofurans, a primary degradation pathway is reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. csbsju.edu

Studies on polychlorinated dibenzofurans (PCDFs) have shown that they undergo photolysis in aquatic environments. ias.ac.incsbsju.edu The rate of this degradation can be significantly faster in natural waters compared to pure water, an effect attributed to the presence of naturally occurring photosensitizing substances like dissolved organic matter. ias.ac.in For example, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in natural water was observed to be 240 times faster than in distilled water-acetonitrile solutions. ias.ac.in Photolysis of this compound resulted in the formation of lower-chlorinated tetrachlorodibenzofurans. csbsju.edu It is expected that this compound would similarly degrade via stepwise reductive debromination, forming monobromodibenzofurans and eventually the parent dibenzofuran molecule. The dibenzofuran nucleus itself can be further degraded through photolytic C-O cleavage to form hydroxylated biphenyls. csbsju.edu

Biotransformation and Microbial Degradation Pathways

The microbial degradation of dibenzofuran and its halogenated derivatives has been a subject of scientific investigation. ethz.ch Certain bacteria have evolved enzymatic systems capable of breaking down these persistent compounds. The initial step in the aerobic degradation of dibenzofuran is typically an attack by a dioxygenase enzyme system, which acts on an angular position to cleave the ether bond. ethz.ch

Research on chlorinated dibenzofurans provides a useful model for the potential biotransformation of this compound. Studies using bacteria such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 have demonstrated the ability to degrade various chlorinated congeners. nih.govnih.gov The degradation is initiated by angular dioxygenases, which often attack the non-substituted aromatic ring. nih.govnih.gov

Notably, the enzymatic specificity is high. One study found that the dibenzofuran 4,4a-dioxygenase (DFDO) from Terrabacter sp. DBF63 did not degrade 2,7-dichlorodibenzodioxin (a structurally similar compound), while the carbazole (B46965) 1,9a-dioxygenase (CARDO) from Pseudomonas sp. CA10 was able to catalyze its angular dioxygenation. nih.govnih.govelsevierpure.com This suggests that while microbial degradation of this compound is possible, it is dependent on the presence of microorganisms possessing specific enzymes capable of acting on this particular substitution pattern. nih.gov

Theoretical and Computational Chemistry Studies on 2,7 Dibromodibenzofuran

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 2,7-dibromodibenzofuran. By solving approximations of the Schrödinger equation, these calculations can predict a variety of molecular properties.

For the parent compound, dibenzofuran (B1670420), DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been performed to determine its optimized geometry and electronic structure. nepjol.info Such studies reveal key parameters including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For this compound, similar calculations would show how the substitution of bromine atoms at the 2 and 7 positions influences the planarity and symmetry of the dibenzofuran core.

A critical aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. nepjol.info For dibenzofuran, the HOMO-LUMO energy gap has been calculated to be 5.028 eV. nepjol.info The introduction of bromine atoms, which are electronegative and have lone pairs of electrons, would be expected to alter the energies of the HOMO and LUMO of this compound, thereby influencing its reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nepjol.info For dibenzofuran, these have been calculated as 3.751 eV, 2.514 eV, and 2.798 eV, respectively. nepjol.info Similar calculations for this compound would allow for a quantitative comparison of its reactivity relative to the parent compound.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For dibenzofuran, the MEP shows negative potential around the oxygen atom and the benzene rings, indicating these as likely sites for electrophilic attack. researchgate.net In this compound, the bromine atoms would also influence the MEP, affecting the molecule's interaction with other chemical species.

Table 1: Calculated Electronic Properties of Dibenzofuran

Property Value
HOMO Energy -6.265 eV
LUMO Energy -1.237 eV
HOMO-LUMO Energy Gap 5.028 eV
Electronegativity (χ) 3.751 eV
Chemical Hardness (η) 2.514 eV
Global Electrophilicity Index (ω) 2.798 eV

Data for the parent compound, dibenzofuran, calculated using DFT at the B3LYP/6-311G(d,p) level of theory. nepjol.info

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)

DFT is a powerful tool for investigating the pathways of chemical reactions, including identifying transition states and calculating activation energies. For halogenated dibenzofurans, understanding their formation and degradation mechanisms is of significant environmental interest.

In the context of environmental chemistry, DFT can be used to explore the mechanisms of degradation of this compound, such as through oxidation or reduction reactions. By mapping the potential energy surface for these reactions, the most likely degradation pathways and the stability of intermediates can be determined. This information is crucial for understanding the persistence of such compounds in the environment.

Computational Studies on Regioselectivity and Reaction Pathways

The regioselectivity of chemical reactions involving this compound, particularly electrophilic aromatic substitution, can be effectively studied using computational methods. The positions at which substituents will add to the dibenzofuran ring are determined by the electronic properties of the molecule.

For the parent dibenzofuran, electrophilic substitution is known to occur preferentially at the 2, 3, 7, and 8 positions. acs.org The presence of bromine atoms at the 2 and 7 positions in this compound will direct subsequent electrophilic attacks to other positions on the aromatic rings. The bromine atoms are deactivating due to their electron-withdrawing inductive effect, but they are also ortho-, para-directing due to their electron-donating resonance effect. Computational studies can quantify these effects by calculating the relative stabilities of the sigma complexes formed upon electrophilic attack at different positions.

Local reactivity descriptors, such as the Fukui function and local nucleophilicity indices, can be calculated using DFT to predict the most reactive sites in the molecule for both electrophilic and nucleophilic attack. nih.gov These indices provide a more nuanced view of reactivity than global descriptors and can be invaluable in predicting the outcome of reactions. While specific studies on this compound are lacking, the methodology has been successfully applied to other heterocyclic aromatic compounds to explain and predict their regioselectivity in various reactions. researchgate.net

Molecular Dynamics Simulations for Interfacial and Environmental Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly well-suited for investigating the behavior of molecules at interfaces and their interactions with their environment, which is crucial for understanding the environmental fate and transport of compounds like this compound.

MD simulations can model the interactions of this compound with soil components, water, and other environmental matrices. For example, a study on the photolytic formation of 2,8-dibromodibenzofuran (B157981) (a close isomer) in simulated soil-washing solutions used MD simulations to understand the role of the micellar microenvironment. mdpi.comresearchgate.net These simulations can reveal how the molecule partitions between different environmental compartments, such as its adsorption to soil organic matter or its solvation in water.

The partitioning of organic contaminants between water and solid surfaces, such as clay minerals, is a key process that controls their mobility in the environment. MD simulations, in conjunction with techniques like metadynamics, can be used to calculate the free energy of adsorption of molecules like this compound onto mineral surfaces. princeton.edu These simulations can provide a mechanistic understanding of the adsorption process, identifying the key interactions that drive the binding of the molecule to the surface. This information is essential for developing accurate models of contaminant transport and for designing effective remediation strategies.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Dibenzofuran

Research Applications and Material Science Potentials of 2,7 Dibromodibenzofuran Derivatives

Precursors for Advanced Organic Electronic Materials

The unique electronic and photophysical properties of the dibenzofuran (B1670420) moiety can be finely tuned through substitution at the 2 and 7 positions. Starting from 2,7-dibromodibenzofuran, a wide array of derivatives have been synthesized and investigated for their potential in various organic electronic devices.

Development of Hole- and Electron-Transporting Components

In organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), efficient transport of charge carriers (holes and electrons) is crucial for high performance. The dibenzofuran core is an electron-rich aromatic system, which makes its derivatives inherently good candidates for hole-transporting materials (HTMs).

Economical methoxyaniline-substituted dibenzofuran derivatives have been synthesized and successfully employed as hole-transport materials in perovskite solar cells. rsc.org Molecular engineering by incorporating p-methoxyaniline-substituted dibenzofurans as a π-bridge into oligomeric HTMs has been shown to deepen the highest occupied molecular orbital (HOMO) energy levels, which is beneficial for efficient hole injection from the perovskite layer. mdpi.comnih.gov This modification also significantly increases thermal stability and hole mobility. mdpi.comnih.gov For instance, a series of oligomer HTMs (mDBF, bDBF, and tDBF) based on this design showed a clear trend of increasing device efficiency with the extension of the π-conjugated system. mdpi.com The tDBF-based flexible perovskite solar cell achieved a power conversion efficiency of 19.46%. mdpi.com

Furthermore, the electron-deficient nature of some dibenzofuran derivatives, particularly when functionalized with electron-withdrawing groups, allows them to be utilized as electron-transporting materials (ETMs). For example, 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF), a derivative of dibenzofuran, is used as an electron transport and host material for effective triplet exciton confinement in OLEDs. researchgate.net The design of bipolar host materials, which can transport both holes and electrons, has also been explored by combining the electron-donating dibenzofuran unit with an electron-accepting unit. rsc.org

A summary of representative dibenzofuran-based hole-transporting materials and their performance in perovskite solar cells is presented below:

MaterialCore StructureApplicationKey Performance Metric
BF-002Methoxyaniline-substituted dibenzofuranHTM in PSCsPCE: 14.20%
BF-003Methoxyaniline-substituted dibenzofuranHTM in PSCsPCE: 14.07%
tDBFOligomer with p-methoxyaniline-substituted dibenzofuran unitsHTM in flexible PSCsPCE: 19.46%

Application in Organic Light-Emitting Diodes (OLEDs)

The high thermal and morphological stability of dibenzofuran derivatives makes them excellent candidates for materials in OLEDs, where long-term operational stability is a key requirement. They are often used as host materials for phosphorescent emitters due to their high triplet energy, which allows for efficient energy transfer to the dopant. noctiluca.eu

For instance, four regioisomers of a bipolar host material synthesized from cyanofluorene and dibenzofuran were used in yellow phosphorescent OLEDs (PhOLEDs). The device utilizing 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) as the host exhibited a maximum current efficiency of 77.2 cd A⁻¹ and an external quantum efficiency of 25.3%. rsc.org This highlights the potential of dibenzofuran-based materials to achieve high-performance OLEDs.

Dibenzofuran derivatives can also be designed as emitters themselves. Pyrene-benzimidazole derivatives have been synthesized and characterized for their potential as blue OLED emitters. nsf.gov

Exploration in Organic Persistent Room-Temperature Phosphorescence Materials

Organic materials capable of persistent room-temperature phosphorescence (pRTP) are of great interest for applications in areas such as bioimaging, security inks, and displays. The heavy bromine atoms in this compound can promote intersystem crossing (the transition from a singlet excited state to a triplet excited state), which is a prerequisite for phosphorescence.

While direct reports on pRTP from this compound derivatives are limited, the general strategy of using brominated aromatic compounds to enhance phosphorescence is well-established. For example, an asymmetric molecule composed of carbazole (B46965) and benzofuran (B130515) has been shown to exhibit different pRTP properties depending on its crystalline polymorphs, with phosphorescence lifetimes ranging from 0.32 to 0.76 seconds. rsc.org The introduction of bromine atoms into organic molecules is a common approach to increase the efficiency of pRTP. nih.gov Although specific data for this compound is scarce, its inherent properties make it a promising platform for the design of new pRTP materials. nih.govrsc.org

Building Blocks for Macrocyclic and Conjugated Aromatic Systems

The rigid, planar geometry of the dibenzofuran unit and the presence of two reactive sites in this compound make it an ideal building block for the construction of larger, well-defined molecular architectures such as macrocycles and conjugated polymers. nih.govresearchgate.net

Macrocyclic compounds containing dibenzofuran units can be synthesized through various coupling reactions. These macrocycles are of interest for their unique host-guest chemistry and their potential applications in molecular recognition and sensing. The synthesis of π-conjugated macrocycles with an oligofuran backbone has been reported, demonstrating the utility of furan-based units in creating these complex structures. nih.gov While specific examples starting from this compound are not extensively documented in the readily available literature, the synthetic strategies employed for other brominated aromatics are directly applicable. nih.govresearchgate.net

In the realm of conjugated polymers, the incorporation of the dibenzofuran moiety into the polymer backbone can impart desirable properties such as high thermal stability, good charge transport characteristics, and strong luminescence. The Suzuki and Sonogashira coupling reactions are commonly used to polymerize dibromo-aromatic compounds like this compound with other co-monomers to create a variety of conjugated polymers for electronic applications.

Additives for Perovskite Optoelectronic Devices, e.g., Defect Passivation

The performance and stability of perovskite solar cells are often limited by the presence of defects at the grain boundaries and on the surface of the perovskite thin film. These defects can act as non-radiative recombination centers, reducing the efficiency of the device. One effective strategy to mitigate this issue is the use of additives that can passivate these defects. researchgate.netscispace.com

Organic molecules with Lewis basic sites, such as the oxygen atom in the dibenzofuran ring, can coordinate with under-coordinated lead ions (a common defect in lead-halide perovskites), thereby passivating the defect and reducing non-radiative recombination. While the specific use of this compound as a defect passivator has not been extensively reported, the principle of using Lewis basic organic molecules for this purpose is well-established. researchgate.netscispace.comresearchgate.net The functionalization of the this compound scaffold with other passivating groups could lead to the development of novel and effective additives for improving the performance and stability of perovskite solar cells. scilit.comescholarship.org

Synthetic Intermediates for the Creation of Complex Chemical Scaffolds

Beyond its applications in materials science, this compound serves as a versatile intermediate in organic synthesis for the construction of more complex chemical scaffolds. The two bromine atoms can be selectively functionalized through a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, leading to a diverse library of dibenzofuran derivatives.

This synthetic versatility enables the construction of molecules with tailored electronic and photophysical properties for specific applications. For example, the synthesis of various macrocycles often relies on the stepwise and combinatorial reaction of functionalized building blocks, a strategy for which this compound is well-suited. nih.govresearchgate.netcore.ac.ukcam.ac.uk The ability to create complex molecular architectures from this relatively simple starting material underscores its importance as a key building block in the synthetic organic chemist's toolbox.

Development of Novel Dibenzofuran-Based Chemical Libraries

The dibenzofuran scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, planar geometry and electron-rich nature. This compound, in particular, serves as a versatile and crucial starting material for the development of novel dibenzofuran-based chemical libraries. Chemical libraries are collections of diverse, but structurally related, compounds used in high-throughput screening to identify new drug leads and functional materials. The strategic placement of bromine atoms at the 2 and 7 positions of the dibenzofuran core allows for systematic and diverse functionalization, making it an ideal platform for combinatorial chemistry.

The development of these libraries relies on robust and high-yielding chemical transformations where the bromine atoms act as synthetic handles for introducing a wide array of functional groups. Cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, are commonly employed to append new aryl, alkyl, alkynyl, or amino groups at the 2 and 7 positions. This diversity-oriented synthesis approach enables the generation of a large number of derivatives from a single, readily accessible precursor.

For instance, a library of 2,7-disubstituted dibenzofuran derivatives can be synthesized to explore a specific biological target space. By systematically varying the substituents at these positions, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of the resulting molecules. This methodical exploration of the chemical space around the dibenzofuran core accelerates the discovery of compounds with desired activities, such as selective enzyme inhibition or specific protein binding. Studies on related benzofuran scaffolds have shown that the introduction of different substituents can lead to compounds with significant neuroprotective or anticancer activities. nih.gov

The table below illustrates the common types of chemical transformations used to generate diversity in dibenzofuran-based libraries starting from this compound.

Reaction Type Reagents/Catalysts Functional Group Introduced Resulting Compound Class
Suzuki CouplingArylboronic acids, Pd catalyst, BaseAryl groups2,7-Diaryldibenzofurans
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, BaseAlkynyl groups2,7-Dialkynyldibenzofurans
Buchwald-Hartwig AminationAmines, Pd catalyst, BaseAmino groups2,7-Diaminodibenzofurans
Stille CouplingOrganostannanes, Pd catalystAlkyl/Aryl groups2,7-Disubstituted dibenzofurans
CyanationCyanide source (e.g., Zn(CN)₂), Pd catalystCyano groups2,7-Dicyanodibenzofuran

This table provides a generalized overview of synthetic strategies.

Functionalization for Targeted Molecular Recognition Studies

Molecular recognition is the specific, non-covalent interaction between two or more molecules and is the fundamental principle behind many biological processes and technological applications. nih.govthno.org The rigid dibenzofuran skeleton of this compound provides an excellent platform for designing host molecules for targeted molecular recognition studies. By functionalizing the 2 and 7 positions, researchers can install specific binding sites, or "recognition motifs," that can selectively interact with guest molecules through various non-covalent forces.

The process begins with the strategic replacement of the bromine atoms with functional groups capable of participating in specific intermolecular interactions. These interactions include:

Hydrogen Bonding: Introducing groups like amides, carboxylic acids, or pyridyls allows the molecule to act as a hydrogen bond donor or acceptor, enabling recognition of complementary guests.

π-π Stacking: Appending aromatic rings through Suzuki coupling creates extended π-systems that can interact with other aromatic guest molecules.

Electrostatic Interactions: The incorporation of charged or highly polar groups can lead to strong interactions with ionic or polar guest species.

Halogen Bonding: While the initial bromine atoms can participate in halogen bonding, they are more often used as synthetic handles. However, other halogens or halogen bond donors can be incorporated to study this specific interaction.

This field of study, often referred to as supramolecular or host-guest chemistry, aims to create synthetic receptors for specific ions, small molecules, or even larger biomolecules. nih.govrsc.org For example, by attaching two inwardly-pointing carboxylic acid groups to the 2 and 7 positions, a dibenzofuran-based molecule could be designed to selectively bind a specific diamine guest. The pre-organized and rigid nature of the dibenzofuran backbone helps to minimize the entropic penalty upon binding, often leading to higher affinity and selectivity.

The research findings in this area contribute to the development of chemical sensors, molecular switches, and novel systems for catalysis or encapsulation. The ability to systematically modify the this compound core allows for the creation of tailored host molecules, advancing our understanding of the fundamental principles of molecular recognition. escholarship.orgnih.gov

The following table summarizes how different functional groups, introduced at the 2 and 7 positions, can be utilized for molecular recognition.

Functional Group Type of Interaction Potential Guest Molecule Application Area
Carboxylic AcidsHydrogen Bonding, ElectrostaticAmines, Amino Acids, CationsAnion/Cation Sensing, Separation
Pyridyl GroupsHydrogen Bonding, Metal CoordinationCarboxylic Acids, Metal IonsCatalysis, Sensor Arrays
Crown EthersIon-Dipole InteractionsAlkali Metal Cations (e.g., K⁺, Na⁺)Ion-Selective Electrodes, Phase Transfer Catalysis
Aromatic Rings (e.g., Phenyl, Naphthyl)π-π Stacking, van der WaalsPlanar Aromatic Molecules (e.g., Nitroaromatics)Detection of Explosives, Organic Electronics
Amide GroupsHydrogen BondingAnions (e.g., Cl⁻, AcO⁻)Anion Recognition and Transport

This table presents illustrative examples of functionalization for molecular recognition purposes.

Q & A

Basic: What are the optimal synthetic routes for 2,7-dibromodibenzofuran, and how do reaction conditions influence regioselectivity?

Methodological Answer:
The synthesis of this compound typically involves electrophilic aromatic bromination of dibenzofuran. However, achieving regioselectivity for the 2,7-position requires careful control of reaction parameters. For example, using Br₂ in the presence of Lewis acids (e.g., FeBr₃) at low temperatures (0–5°C) can favor bromination at the para positions relative to the oxygen atom in the dibenzofuran core. Alternative methods include Suzuki-Miyaura coupling with pre-functionalized boronic acids, though yields may vary due to steric hindrance . Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR or HPLC to monitor intermediate formation.

Basic: How can NMR spectroscopy distinguish this compound from its structural isomers (e.g., 2,8-dibromodibenzofuran)?

Methodological Answer:
¹H and ¹³C NMR are critical for structural elucidation. In this compound, the symmetry of the molecule results in distinct splitting patterns. For instance, the aromatic protons adjacent to bromine atoms exhibit deshielding (δ ~7.5–8.0 ppm) with coupling constants (J) reflecting their spatial arrangement. In contrast, the 2,8-isomer lacks symmetry, leading to more complex splitting and additional signals. 2D NMR techniques (e.g., COSY, HSQC) can resolve overlapping peaks, while X-ray crystallography provides definitive confirmation of regiochemistry .

Advanced: How can researchers reconcile contradictory data on the yield of this compound in direct bromination vs. multi-step synthesis?

Methodological Answer:
Discrepancies in yields often arise from competing side reactions (e.g., over-bromination) or solvent effects. Direct bromination may achieve ~40–60% yield but requires rigorous purification to remove polybrominated byproducts. Multi-step approaches, such as halogenation of pre-functionalized intermediates (e.g., 7-hydroxy-2-bromodibenzofuran), can improve regiocontrol but introduce scalability challenges. Statistical analysis (e.g., ANOVA) of reaction variables (temperature, stoichiometry) and advanced characterization (GC-MS, LC-HRMS) are recommended to identify optimal conditions .

Advanced: What methodologies are used to assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:
Environmental fate studies employ accelerated degradation tests (e.g., OECD 301B) under simulated sunlight (UV-Vis irradiation) or microbial exposure. High-resolution mass spectrometry (HRMS) tracks transformation products, while quantum chemical calculations (DFT) predict reaction pathways. For example, debromination via reductive cleavage or hydroxyl radical attack is common in aquatic systems. Comparative studies with analogous compounds (e.g., 2,8-dibromodibenzofuran) reveal structure-dependent degradation rates, emphasizing the role of bromine substitution patterns .

Advanced: How does this compound interact with cytochrome P450 enzymes, and what experimental models validate these interactions?

Methodological Answer:
In vitro assays using human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP1A1, CYP3A4) quantify metabolic stability and inhibitory effects. LC-MS/MS monitors metabolite formation (e.g., hydroxylated or debrominated derivatives). Molecular docking studies (AutoDock Vina) predict binding affinities to active sites, while site-directed mutagenesis validates key residues involved in substrate recognition. Comparative analysis with non-brominated dibenzofurans highlights bromine’s role in modulating enzyme affinity .

Advanced: What strategies mitigate the thermal instability of this compound during high-temperature reactions?

Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (~200–250°C). Stabilization strategies include:

  • Inert atmosphere : Conduct reactions under argon/nitrogen to prevent oxidative degradation.
  • Protective groups : Introduce transient substituents (e.g., trimethylsilyl) at reactive positions.
  • Low-temperature techniques : Use microwave-assisted synthesis to reduce exposure to heat.
    Post-reaction purification via flash chromatography (silica gel, hexane/DCM eluent) removes degradation products .

Basic: What analytical techniques are essential for purity assessment of this compound?

Methodological Answer:
Combine orthogonal methods:

  • HPLC-UV/Vis : Quantify main product and impurities using a C18 column and acetonitrile/water gradient.
  • GC-MS : Detect volatile byproducts (e.g., residual solvents, mono-brominated species).
  • Elemental analysis : Confirm bromine content (±0.3% tolerance).
  • Melting point determination : Compare experimental values (literature: ~150–153°C) to assess crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.